molecular formula C8H5Br2ClO B2389256 2-Bromo-6-chlorophenacyl bromide CAS No. 1261604-22-1

2-Bromo-6-chlorophenacyl bromide

Cat. No.: B2389256
CAS No.: 1261604-22-1
M. Wt: 312.39
InChI Key: FEXBBCJGHUYGHB-UHFFFAOYSA-N
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Description

2-Bromo-6-chlorophenacyl bromide is an organic compound with the molecular formula C8H5Br2ClO and a molecular weight of 312.39 g/mol . It is a solid crystalline substance that is often used in various chemical reactions and research applications. The compound is known for its reactivity due to the presence of both bromine and chlorine atoms on the phenacyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chlorophenacyl bromide typically involves the bromination of 2-chloroacetophenone. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction conditions usually require controlled temperatures to ensure the selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or distillation techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chlorophenacyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-chlorophenacyl bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chlorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing bromine and chlorine atoms makes the phenacyl group highly reactive. This reactivity allows the compound to participate in various substitution and addition reactions, targeting specific molecular sites and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chlorophenacyl bromide
  • 2-Bromo-6-fluorophenacyl bromide
  • 2-Bromo-6-iodophenacyl bromide

Uniqueness

2-Bromo-6-chlorophenacyl bromide is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis, offering versatility and efficiency in the formation of various compounds .

Properties

IUPAC Name

2-bromo-1-(2-bromo-6-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2ClO/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXBBCJGHUYGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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